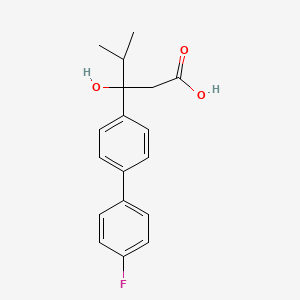
4-Biphenylhydracrylic acid, 4'-fluoro-beta-isopropyl-, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- is a chemical compound with the molecular formula C18H19FO3. . This compound is characterized by the presence of a biphenyl group, a fluoro substituent, and a beta-isopropyl group, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Addition of the Isopropyl Group: The isopropyl group is added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydration and Hydroxylation: The final steps involve hydration and hydroxylation reactions to introduce the hydroxy and carboxylic acid functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes related to inflammation, pain, and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (-)-: The enantiomer of the compound , with similar but distinct properties.
4-Biphenylhydracrylic acid, 4’-chloro-beta-isopropyl-: A similar compound with a chloro substituent instead of a fluoro group.
4-Biphenylhydracrylic acid, 4’-methyl-beta-isopropyl-: A similar compound with a methyl substituent instead of a fluoro group.
Uniqueness
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
Propriétés
Numéro CAS |
95711-63-0 |
|---|---|
Formule moléculaire |
C18H19FO3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C18H19FO3/c1-12(2)18(22,11-17(20)21)15-7-3-13(4-8-15)14-5-9-16(19)10-6-14/h3-10,12,22H,11H2,1-2H3,(H,20,21) |
Clé InChI |
NMFHEHRYTRSFNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)O)(C1=CC=C(C=C1)C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)
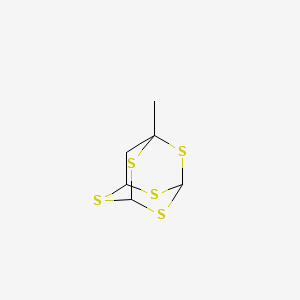
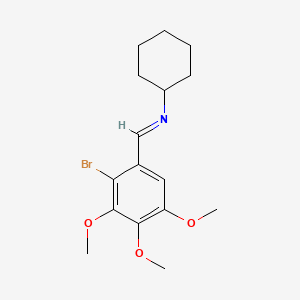
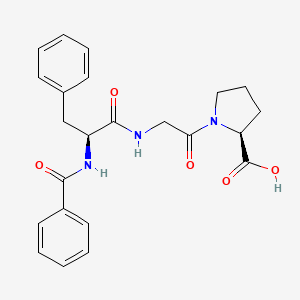
![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
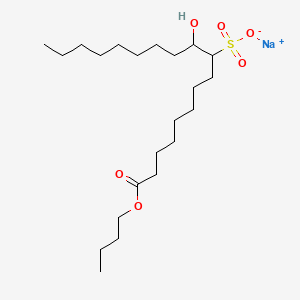
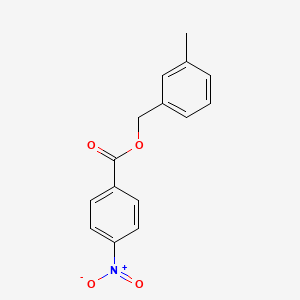
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)

![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)
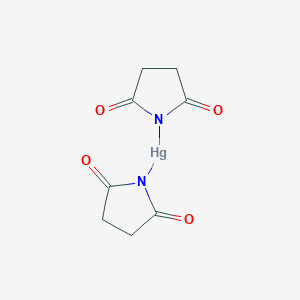
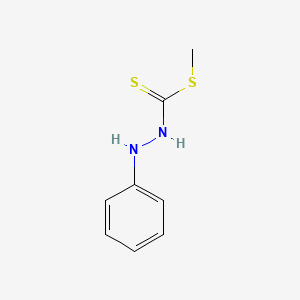
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
